REACTION_CXSMILES
|
C([N:8]1[CH2:18][CH:17]2[CH2:19][CH:10]([C:11]3[CH:12]=[CH:13][N:14]=[CH:15][C:16]=32)[CH2:9]1)C1C=CC=CC=1.[ClH:20].CCOC(C)=O>CO.[OH-].[OH-].[Pd+2]>[ClH:20].[ClH:20].[CH:17]12[CH2:19][CH:10]([CH2:9][NH:8][CH2:18]1)[C:11]1[CH:12]=[CH:13][N:14]=[CH:15][C:16]2=1 |f:1.2,4.5.6,7.8.9|
|
Name
|
10-Benzyl-4,10-diaza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C=3C=CN=CC3C(C1)C2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™
|
Type
|
WASH
|
Details
|
rinsed with methanol
|
Type
|
FILTRATION
|
Details
|
filtered through a fritted-glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped from methanol (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
A sample of this material was isolate
|
Type
|
CUSTOM
|
Details
|
to melt at 104–105° C
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped from methanol (2×50 mL)
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in a minimum of methanol
|
Type
|
STIRRING
|
Details
|
to stir for 60 h
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
Product was collected by filtration (370 mg, 52%)
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.C12C=3C=NC=CC3C(CNC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |